BMS-818251

Description

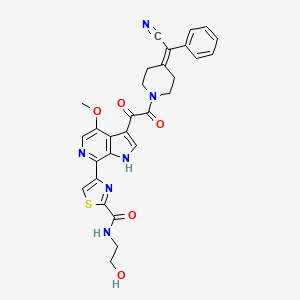

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H26N6O5S |

|---|---|

Molecular Weight |

570.624 |

IUPAC Name |

4-[3-[2-[4-[cyano(phenyl)methylidene]piperidin-1-yl]-2-oxoacetyl]-4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl]-N-(2-hydroxyethyl)-1,3-thiazole-2-carboxamide |

InChI |

InChI=1S/C29H26N6O5S/c1-40-22-15-33-24(21-16-41-28(34-21)27(38)31-9-12-36)25-23(22)20(14-32-25)26(37)29(39)35-10-7-18(8-11-35)19(13-30)17-5-3-2-4-6-17/h2-6,14-16,32,36H,7-12H2,1H3,(H,31,38) |

InChI Key |

ZVQKONGCGRQCEO-UHFFFAOYSA-N |

SMILES |

COC1=CN=C(C2=C1C(=CN2)C(=O)C(=O)N3CCC(=C(C#N)C4=CC=CC=C4)CC3)C5=CSC(=N5)C(=O)NCCO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BMS-818251; BMS 818251; BMS818251 |

Origin of Product |

United States |

Foundational & Exploratory

The Next Generation of HIV-1 Attachment Inhibitors: A Technical Comparison of Fostemsavir and BMS-818251

For Immediate Release

[City, State] – [Date] – In the ongoing effort to combat Human Immunodeficiency Virus Type 1 (HIV-1), particularly in heavily treatment-experienced patients with multidrug-resistant strains, the development of novel antiretroviral agents with unique mechanisms of action is paramount. Fostemsavir, a first-in-class attachment inhibitor, has provided a new therapeutic option for this patient population. Building on this success, a next-generation analog, BMS-818251, has emerged with enhanced potency. This technical guide provides an in-depth comparison of these two critical compounds, detailing their mechanisms of action, chemical properties, preclinical and clinical data, and the experimental methodologies used in their evaluation.

Introduction: The HIV-1 Attachment and Entry Process

HIV-1 entry into host CD4+ T-cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the host cell's CD4 receptor. This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4. Subsequent binding to the coreceptor induces further conformational changes, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.

Fostemsavir: A First-in-Class HIV-1 Attachment Inhibitor

Fostemsavir (formerly BMS-663068) is an orally administered phosphonooxymethyl prodrug of temsavir (BMS-626529).[1][2] Following oral administration, fostemsavir is rapidly and extensively hydrolyzed by intestinal alkaline phosphatases to its active moiety, temsavir.[2][3] Temsavir is a novel HIV-1 attachment inhibitor that directly binds to the gp120 subunit of the viral envelope glycoprotein.[4][5] This binding event prevents the initial attachment of the virus to the CD4 receptor on host T-cells, thereby inhibiting the first essential step of viral entry.[4][5]

Mechanism of Action

Temsavir binds to a highly conserved region of gp120, near the CD4-binding site.[5][6] This interaction locks the gp120 trimer in a "closed" or prefusion state, preventing the conformational changes necessary for CD4 receptor engagement.[5][7] Consequently, the virus is unable to attach to and infect host immune cells. Due to its unique mechanism of action, fostemsavir does not exhibit cross-resistance with other classes of antiretroviral drugs.[7][8]

This compound: A Next-Generation Analog with Enhanced Potency

This compound is a second-generation analog of temsavir, developed to improve upon the antiviral potency of its predecessor.[8][9] While sharing the same core mechanism of action, this compound possesses structural modifications that enhance its binding affinity to gp120.[8][10]

Structural Enhancements and Increased Potency

A key structural difference in this compound is the presence of an additional "tail" functional group that is absent in temsavir.[8] This extension allows for additional interactions with residues within the gp120 protein, specifically with the conserved β20-β21 hairpin.[11][12] These enhanced interactions result in a higher binding affinity and, consequently, a significant increase in antiviral potency. In vitro studies have demonstrated that this compound is more than 10-fold more potent than temsavir against a broad panel of HIV-1 strains.[2][9][11]

Comparative Data

The following tables summarize the key quantitative differences between fostemsavir (active moiety temsavir) and this compound.

Table 1: Chemical and In Vitro Potency Comparison

| Property | Fostemsavir (Temsavir) | This compound | Reference(s) |

| Chemical Formula | C25H26N7O8P (Fostemsavir) | C29H26N6O5S | [13][14] |

| Molecular Weight | 583.48 g/mol (Fostemsavir) | 570.62 g/mol | [13][14] |

| Mechanism of Action | HIV-1 gp120 attachment inhibitor | HIV-1 gp120 attachment inhibitor | [4][8] |

| In Vitro Potency (EC50) | Varies by strain | 0.019 nM | [1][15] |

| Comparative Potency | - | >10-fold more potent than temsavir | [2][9][11] |

Table 2: Clinical Efficacy of Fostemsavir in Heavily Treatment-Experienced Adults (BRIGHTE Study)

| Endpoint | Week 24 | Week 48 | Week 96 | Week 240 | Reference(s) |

| Virologic Suppression (HIV-1 RNA <40 copies/mL) - Randomized Cohort | 53% | 54% | 60% | 50% | [13][16][17][18] |

| Virologic Suppression (HIV-1 RNA <40 copies/mL) - Non-Randomized Cohort | 37% | 38% | 37% | 23% | [13][17][19] |

| Mean Change in CD4+ T-cell Count from Baseline (Randomized Cohort) | +90 cells/mm³ | +139 cells/mm³ | +205 cells/mm³ | +296 cells/mm³ | [13][18] |

Note: As of the latest available information, this compound is in preclinical/clinical development, and extensive clinical trial data is not yet publicly available.

Experimental Protocols

The characterization of novel antiretroviral agents like fostemsavir and this compound relies on a suite of sophisticated experimental techniques. Below are overviews of the key methodologies employed.

Pseudotyped Virus Neutralization Assay

This assay is crucial for determining the in vitro potency (EC50) of an antiviral compound.

-

Virus Production: Plasmids encoding an HIV-1 backbone with a reporter gene (e.g., luciferase) and a separate plasmid encoding the desired HIV-1 envelope glycoprotein (Env) are co-transfected into a producer cell line (e.g., HEK293T).[4] The resulting pseudoviruses are replication-incompetent but can infect target cells for a single round.[4]

-

Neutralization: The antiviral compound is serially diluted and incubated with a standardized amount of the pseudovirus.

-

Infection: The virus-drug mixture is then added to target cells (e.g., TZM-bl cells) that express the CD4 receptor and coreceptors and contain a Tat-responsive reporter gene.[7]

-

Readout: After a set incubation period (typically 48-72 hours), the cells are lysed, and the reporter gene expression (e.g., luciferase activity) is measured.[4][7] The reduction in reporter signal in the presence of the drug compared to a no-drug control is used to calculate the concentration at which the drug inhibits viral entry by 50% (EC50).[7]

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the thermodynamics of binding interactions, providing information on binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

-

Sample Preparation: The purified target protein (e.g., gp120) is placed in the sample cell of the calorimeter, and the binding partner (e.g., temsavir or this compound) is loaded into a syringe. Both must be in identical, well-matched buffers.[3][12]

-

Titration: The ligand is injected in small, precise aliquots into the sample cell containing the protein.

-

Heat Measurement: The instrument measures the minute heat changes that occur upon binding (either exothermic or endothermic).[20]

-

Data Analysis: The heat released or absorbed after each injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction.[20]

Deep Mutational Scanning (DMS)

DMS is a high-throughput method used to map the effects of mutations on protein function, including identifying potential drug resistance mutations.

-

Library Generation: A library of plasmids is created where the gene for the target protein (e.g., HIV-1 Env) is subjected to mutagenesis to introduce a vast number of single amino acid substitutions.[11]

-

Virus Library Production: The plasmid library is used to generate a corresponding library of mutant viruses.[6]

-

Selection: The virus library is passaged in the presence or absence of the antiviral drug.[6]

-

Sequencing: The Env gene from the viral populations before and after selection is deep-sequenced.

-

Analysis: The frequency of each mutation in the drug-treated versus untreated populations is compared to identify mutations that confer a fitness advantage (i.e., resistance) in the presence of the drug.[21]

Resistance Profile

For fostemsavir, resistance has been associated with substitutions at several key positions in gp120, including S375, M426, M434, and M475.[19][22] this compound has a largely overlapping resistance profile, with mutations clustered around the drug-binding site.[8][23] However, due to its higher potency, this compound may have a higher barrier to the development of resistance.[9]

Conclusion

Fostemsavir represents a significant advancement in the treatment of multidrug-resistant HIV-1, offering a novel mechanism of action that circumvents existing resistance patterns. The development of this compound, a next-generation analog with substantially enhanced potency, highlights the potential for further optimization of HIV-1 attachment inhibitors. The improved binding affinity of this compound to gp120 may translate into a higher barrier to resistance and broader activity against diverse HIV-1 strains. Continued preclinical and clinical evaluation of this compound will be critical in determining its future role in the armamentarium of antiretroviral therapies. This in-depth technical comparison underscores the rational drug design principles that are driving the development of more potent and durable treatments for individuals living with HIV-1.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Lattice engineering enables definition of molecular features allowing for potent small-molecule inhibition of HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 4. hiv.lanl.gov [hiv.lanl.gov]

- 5. Pseudotype virus neutralization assay [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. HIV neutralization assays [bio-protocol.org]

- 8. viivhealthcare.com [viivhealthcare.com]

- 9. Fostemsavir analog this compound has enhanced viral neutralization potency and similar escape mutation profile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mapping mutational effects along the evolutionary landscape of HIV envelope - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 13. Frontiers | Long-term safety and impact of immune recovery in heavily treatment-experienced adults receiving fostemsavir for up to 5 years in the phase 3 BRIGHTE study [frontiersin.org]

- 14. Patient-Reported Outcomes in the Phase III BRIGHTE Trial of the HIV-1 Attachment Inhibitor Prodrug Fostemsavir in Heavily Treatment-Experienced Individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Deep mutational scanning of HIV Envelope BF520 with anti-CD4 binding site sera and antibodies — Deep mutational scanning of HIV Envelope BF520 with anti-CD4 binding site sera and antibodies documentation [dms-vep.org]

- 16. Pseudotype Neutralization Assays: From Laboratory Bench to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rukobiahcp.com [rukobiahcp.com]

- 18. medinfo.gsk.com [medinfo.gsk.com]

- 19. Standardized Assessments of Neutralizing Antibodies for HIV/AIDS Vaccine Development [hiv.lanl.gov]

- 20. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 21. biorxiv.org [biorxiv.org]

- 22. Fostemsavir resistance in clinical context: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the BMS-818251 Binding Site on the HIV-1 Envelope Protein

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

BMS-818251 is a potent, next-generation small-molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry. It targets the viral envelope glycoprotein (Env) trimer, specifically the gp120 subunit, to prevent the initial attachment of the virus to the host cell's CD4 receptor. This action effectively halts the cascade of conformational changes necessary for viral fusion and subsequent infection. Structural and virological studies have precisely mapped its binding site to a conserved pocket on gp120, providing a detailed molecular understanding of its mechanism and its significantly improved potency over its predecessors, such as temsavir (the active form of fostemsavir). This document provides an in-depth technical overview of the this compound binding site, its mechanism of inhibition, quantitative binding data, and the experimental protocols used for its characterization.

Mechanism of Action: A Conformational Blocker

HIV-1 entry into a host cell is a multi-step process initiated by the binding of the gp120 subunit of the Env trimer to the CD4 receptor on target cells like T-helper cells and macrophages.[1][2] This binding triggers a series of conformational changes in Env, exposing a binding site for a coreceptor (either CCR5 or CXCR4).[1] Subsequent interaction with the coreceptor leads to the exposure and insertion of the gp41 fusion peptide into the host cell membrane, culminating in the fusion of viral and cellular membranes.[3][4]

This compound functions as an attachment inhibitor.[1] It binds directly to gp120 and stabilizes it in a pre-fusion, "closed" conformation that is incapable of binding to the CD4 receptor.[1] By preventing this primary interaction, this compound effectively blocks the entire downstream entry process.

The this compound Binding Site on gp120

High-resolution structural studies, including cryo-electron microscopy (cryo-EM), have elucidated the precise binding location of this compound.[1] It binds within a conserved pocket on gp120 that is located beneath the β20-β21 hairpin loop and is adjacent to the binding site of the CD4 receptor.[1][5][6] This pocket is often referred to as the "Phe43 cavity" because it is the site where the Phenylalanine at position 43 of the CD4 receptor would normally insert.[7]

This compound is an analog of temsavir (BMS-626529) but exhibits over 10-fold greater potency.[1][8] This enhanced activity is attributed to a long "tail" extension from its thiazole group which is absent in temsavir.[1][8] This tail makes additional, favorable contacts with gp120 residues, specifically forming interactions with Arginine 429 (R429) and Glutamine 432 (Q432), leading to a higher binding affinity.[8]

Quantitative Data

The potency of this compound has been evaluated against a broad panel of HIV-1 isolates, demonstrating significant improvements over earlier generation inhibitors.

Table 1: In Vitro Antiviral Potency

| Compound | Metric | Value | Virus Panel/Strain | Citation |

| This compound | EC₅₀ | 0.019 nM | Not Specified | [5] |

| This compound | IC₅₀ | 32 - 733 nM | CRF01_AE strains | [6][9] |

| Temsavir | IC₅₀ | > 5.8 µM | CRF01_AE strains | [6][9] |

Table 2: Key Resistance Mutations

Mutations conferring resistance to this compound and its analogs cluster within and around the binding pocket. These mutations reduce the binding affinity of the inhibitor.

| Mutation | Location | Effect | Citation |

| S375I/N | gp120 | Reduces drug-binding affinity | [8] |

| M426L | gp120 (CD4 binding pocket) | Reduces drug-binding affinity; observed in fostemsavir-treated patients | [8][10] |

| M475I | gp120 (CD4 binding pocket) | Reduces drug-binding affinity; observed in fostemsavir-treated patients | [8][10] |

| Q432 (various) | gp120 | Corroborates the role of Q432 in interacting with the this compound tail | [8] |

Experimental Protocols

The characterization of the this compound binding site and mechanism of action relies on a combination of virological, biochemical, and structural biology techniques.

Pseudovirus Neutralization Assay

This assay is used to determine the concentration of an inhibitor required to block viral entry by 50% (IC₅₀).

Methodology:

-

Virus Production: Recombinant HIV-1 pseudoviruses are generated. These viruses contain an envelope protein from a specific HIV-1 strain on their surface and a reporter gene (e.g., luciferase or GFP) in their genome. They are engineered to be capable of only a single round of infection.

-

Cell Culture: Target cells (e.g., TZM-bl cells) that express CD4, CCR5, and CXCR4 are cultured in 96-well plates.

-

Inhibition: The pseudoviruses are pre-incubated with serial dilutions of this compound before being added to the target cells.

-

Infection: The virus-inhibitor mixture is incubated with the cells for a set period (e.g., 48 hours) to allow for viral entry and reporter gene expression.

-

Readout: The level of infection is quantified by measuring the reporter gene activity (e.g., luminescence for luciferase).

-

Analysis: The data is normalized to a no-drug control, and the IC₅₀ value is calculated from the resulting dose-response curve.[9]

Cryo-Electron Microscopy (Cryo-EM) for Structural Determination

Cryo-EM is used to determine the high-resolution three-dimensional structure of the HIV-1 Env trimer in complex with this compound.

Methodology:

-

Protein Complex Formation: A stabilized, soluble version of the HIV-1 Env trimer (e.g., BG505 SOSIP.664) is incubated with a molar excess of this compound to ensure saturation of the binding sites.[1][11] Often, broadly neutralizing antibody fragments (Fabs) are used to further stabilize the trimer in a specific conformation.[12][13]

-

Vitrification: A small volume of the protein complex solution is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This process, called vitrification, freezes the sample so rapidly that ice crystals cannot form, preserving the native structure of the complex.

-

Data Collection: The frozen grid is loaded into a transmission electron microscope. A large number of 2D projection images (micrographs) of the randomly oriented particles are collected.

-

Image Processing: Individual particle images are computationally extracted from the micrographs. These 2D images are then aligned and classified to generate 2D class averages.

-

3D Reconstruction: Sophisticated software is used to reconstruct a 3D model of the Env-BMS-818251 complex from the 2D class averages.

-

Model Building and Analysis: An atomic model is built into the 3D density map, allowing for the precise identification of the inhibitor's binding pose and its interactions with specific gp120 residues.[1]

gp120 Binding Assay

This biochemical assay directly measures the interaction between this compound and the gp120 protein, confirming it as the direct target.

Methodology:

-

Immobilization: Recombinant gp120 protein is immobilized on a solid support, such as the wells of an ELISA plate or beads.

-

Binding: A labeled version of this compound (e.g., radiolabeled [³H]BMS-378806, a related compound) or a competition format is used.[10] The immobilized gp120 is incubated with varying concentrations of the labeled inhibitor.

-

Washing: Unbound inhibitor is washed away.

-

Detection: The amount of bound inhibitor is quantified by detecting the label (e.g., scintillation counting for a radiolabel).

-

Competition: To confirm specificity, the assay can be run in the presence of an excess of unlabeled this compound or a molecule known to bind the same site (like soluble CD4), which should compete with and reduce the signal from the labeled inhibitor.[10][14]

References

- 1. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Mechanistic Analysis of the Broad Antiretroviral Resistance Conferred by HIV-1 Envelope Glycoprotein Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medkoo.com [medkoo.com]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. Structure-function analyses reveal key molecular determinants of HIV-1 CRF01_AE resistance to the entry inhibitor temsavir - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cryo-EM structure of full-length HIV-1 Env bound with the Fab of antibody PG16 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cryo-EM Structure of Full-length HIV-1 Env Bound With the Fab of Antibody PG16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Use of a gp120 Binding Assay To Dissect the Requirements and Kinetics of Human Immunodeficiency Virus Fusion Events - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Architecture of HIV-1 Entry Inhibition by BMS-818251: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular basis by which BMS-818251, a potent small-molecule inhibitor, prevents HIV-1 entry into host cells. We will explore its mechanism of action, the specific molecular interactions that underpin its high potency, and the experimental methodologies used to elucidate these details.

Introduction: Targeting the Portal of Entry

The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is the first and most critical step in its lifecycle, making it a prime target for antiretroviral therapy.[1][2][3] This process is mediated by the viral envelope glycoprotein (Env) trimer, which consists of three gp120 surface subunits and three gp41 transmembrane subunits.[4][5] The entry cascade begins when gp120 binds to the primary host cell receptor, CD4, triggering significant conformational changes in the Env complex.[1][6][7] These changes expose a binding site for a coreceptor, typically CCR5 or CXCR4, leading to further structural rearrangements in gp41 that culminate in the fusion of the viral and host cell membranes.[1][5][8]

This compound is a next-generation attachment inhibitor designed to block this initial gp120-CD4 interaction. It is a potent analog of temsavir (BMS-626529), the active form of the FDA-approved prodrug fostemsavir.[1][9] this compound demonstrates significantly enhanced potency across a wide range of HIV-1 strains, positioning it as a promising candidate for future therapeutic strategies.[10][11]

Mechanism of Action: Stabilizing a Closed Conformation

This compound functions by binding directly to the gp120 subunit of the HIV-1 Env trimer.[1][12] This binding occurs within a conserved pocket that is adjacent to, but distinct from, the CD4 binding site.[1] By occupying this site, this compound allosterically prevents the interaction between gp120 and the CD4 receptor.[8] The inhibitor effectively locks the Env trimer in a "closed," pre-fusion state, thereby preventing the cascade of conformational changes necessary for coreceptor binding and subsequent membrane fusion.[9]

The following diagram illustrates the canonical HIV-1 entry pathway.

References

- 1. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cryo-EM structure of a fully glycosylated soluble cleaved HIV-1 Env trimer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Access of Antibody Molecules to the Conserved Coreceptor Binding Site on Glycoprotein gp120 Is Sterically Restricted on Primary Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lattice engineering enables definition of molecular features allowing for potent small-molecule inhibition of HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. medchemexpress.com [medchemexpress.com]

In Vitro Antiviral Potency of BMS-818251 Against HIV-1 Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-818251 is a next-generation, small-molecule inhibitor of HIV-1 entry that has demonstrated significantly enhanced potency against a wide range of HIV-1 subtypes compared to its predecessors. As an analog of fostemsavir, this compound represents a promising development in the ongoing effort to combat multi-drug resistant HIV-1. This technical guide provides a comprehensive overview of the in vitro antiviral activity of this compound, detailing its mechanism of action, potency against diverse HIV-1 isolates, and the experimental methodologies used for its evaluation.

Mechanism of Action

This compound is an attachment inhibitor that targets the HIV-1 envelope glycoprotein gp120. Its mechanism of action involves binding to a conserved region of gp120, specifically interacting with residues within the β20-β21 hairpin. This interaction stabilizes the gp120 in a closed, pre-fusion conformation, thereby preventing the conformational changes necessary for the virus to bind to the host cell's CD4 receptor. By blocking this initial and critical step of the viral lifecycle, this compound effectively neutralizes the virus before it can enter the host cell. The high affinity of this compound for gp120, attributed to an additional tail functional group not present in earlier analogs, contributes to its enhanced antiviral potency.[1]

Figure 1: Mechanism of Action of this compound.

In Vitro Antiviral Potency

This compound has demonstrated potent antiviral activity against a broad panel of HIV-1 subtypes, consistently showing greater than 10-fold higher potency than its predecessor, temsavir (the active form of fostemsavir).[2][3][4]

Activity Against Laboratory-Adapted Strains

Against the laboratory-adapted HIV-1 strain NL4-3, this compound exhibits an exceptionally low EC50 value, highlighting its potent inhibitory capacity.

| HIV-1 Strain | EC50 (nM) |

| NL4-3 | 0.019[3] |

Activity Against Clinical Isolates

This compound maintains its high potency across a diverse range of clinical isolates, including those from various clades and circulating recombinant forms (CRFs). Notably, it shows significantly improved activity against CRF01_AE strains, which are characteristically less susceptible to earlier generations of attachment inhibitors.

| HIV-1 Subtype/CRF | IC50 Range (nM) |

| Cross-clade panel (208 strains) | >10-fold more potent than temsavir[2][3][4] |

| CRF01_AE | 32 - 733[5] |

Note: IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) are metrics used to quantify the amount of a drug needed to inhibit a biological process by half.

Resistance Profile

Resistance to this compound is associated with mutations in the gp120 protein, primarily clustered around the drug-binding site. The resistance profile of this compound largely overlaps with that of fostemsavir.[1] Key resistance-associated mutations that have been identified include:

-

S375I/N

-

M426L

-

M475I

-

R429G

The primary mechanism of resistance conferred by these mutations is a reduction in the binding affinity of the inhibitor to gp120.[1]

Experimental Protocols

The in vitro antiviral potency of this compound is typically determined using cell-based assays that measure the inhibition of HIV-1 replication. A common and robust method is the TZM-bl reporter gene assay.

TZM-bl Reporter Gene Assay

This assay utilizes a genetically engineered HeLa cell line, TZM-bl, which expresses CD4, CXCR4, and CCR5, and contains integrated luciferase and β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter.

Objective: To determine the concentration of this compound required to inhibit HIV-1 entry and subsequent gene expression by 50% (IC50).

Materials:

-

TZM-bl cells

-

HIV-1 Env-pseudotyped viruses (representing various subtypes)

-

This compound (at various concentrations)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

DEAE-Dextran (to enhance virus infectivity)

-

Luciferase assay reagent

-

96-well cell culture plates

-

Luminometer

Methodology:

Figure 2: Workflow for the TZM-bl Reporter Gene Assay.

-

Cell Plating: TZM-bl cells are seeded into 96-well microplates and incubated overnight to allow for cell adherence.

-

Compound Preparation: A serial dilution of this compound is prepared in cell culture medium.

-

Virus Preparation: A standardized amount of HIV-1 Env-pseudotyped virus is diluted in cell culture medium.

-

Incubation: The virus preparation is pre-incubated with the various concentrations of this compound for a defined period (e.g., 1 hour) at 37°C.

-

Infection: The virus-inhibitor mixtures are then added to the TZM-bl cells. DEAE-Dextran is often included at this step to enhance viral infectivity.

-

Incubation: The plates are incubated for 48 hours at 37°C to allow for viral entry, integration, and expression of the luciferase reporter gene.

-

Lysis and Substrate Addition: The cell culture medium is removed, and cells are lysed. A luciferase substrate is then added to each well.

-

Luminescence Measurement: The luminescence, reported as Relative Light Units (RLU), is measured using a luminometer. The intensity of the luminescence is directly proportional to the level of viral replication.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound relative to control wells containing virus but no inhibitor. The IC50 value is then determined by fitting the dose-response curve using a non-linear regression model.

Conclusion

This compound is a highly potent HIV-1 entry inhibitor with a favorable in vitro profile. Its enhanced potency against a broad range of HIV-1 subtypes, including those with reduced susceptibility to earlier attachment inhibitors, underscores its potential as a valuable therapeutic agent for treatment-experienced patients with multi-drug resistant HIV-1. The well-defined mechanism of action and resistance profile provide a solid foundation for its continued clinical development and for the design of future generations of HIV-1 entry inhibitors.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Fostemsavir analog this compound has enhanced viral neutralization potency and similar escape mutation profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Lattice engineering enables definition of molecular features allowing for potent small-molecule inhibition of HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

BMS-818251 as a next-generation HIV-1 attachment inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

BMS-818251 is a promising next-generation, small-molecule inhibitor of HIV-1 entry that demonstrates significantly enhanced potency compared to its predecessor, temsavir (the active form of fostemsavir). By targeting the viral envelope glycoprotein gp120, this compound effectively blocks the initial attachment of the virus to the host cell's CD4 receptor, a critical first step in the HIV-1 lifecycle. This document provides a comprehensive technical overview of this compound, including its mechanism of action, comparative antiviral activity, resistance profile, and detailed experimental protocols for its characterization. The information presented is intended to support researchers, scientists, and drug development professionals in their efforts to advance novel antiretroviral therapies.

Introduction

The development of antiretroviral therapies has transformed HIV-1 infection from a fatal disease into a manageable chronic condition. However, the emergence of multidrug-resistant viral strains necessitates the continued development of new therapeutic agents with novel mechanisms of action. Attachment inhibitors represent a class of antiretroviral drugs that prevent HIV-1 from binding to the CD4 receptor on host cells[1]. Fostemsavir, the first-in-class approved attachment inhibitor, has proven effective in heavily treatment-experienced patients. This compound, an analog of fostemsavir, has been engineered to offer enhanced binding affinity to gp120 and improved antiviral potency[2].

Mechanism of Action

This compound exerts its antiviral effect by binding to a highly conserved pocket on the HIV-1 gp120 subunit, near the CD4 binding site[3]. This interaction stabilizes the gp120 in a "closed" prefusion conformation, preventing the conformational changes required for CD4 receptor engagement[2]. By blocking this initial attachment, this compound effectively neutralizes the virus before it can enter the host cell. The enhanced potency of this compound over temsavir is attributed to additional interactions with gp120 residues within the conserved β20-β21 hairpin, a key structural element of the binding pocket[3][4].

Quantitative Data

Antiviral Potency

This compound demonstrates exceptional potency against HIV-1. Against the laboratory-adapted NL4-3 strain, it exhibits a half-maximal effective concentration (EC50) of 0.019 nM[3][5]. Importantly, studies have shown that this compound is more than 10-fold more potent than temsavir against a broad cross-clade panel of 208 HIV-1 strains[4][6].

| Compound | Virus Strain | EC50 / IC50 | Reference |

| This compound | NL4-3 | 0.019 nM (EC50) | [3][5] |

| This compound | CRF01_AE strains | 32–733 nM (IC50) | [4] |

| Temsavir | CRF01_AE strains | >5.8 µM (IC50) | [4] |

Table 1: Comparative Antiviral Activity of this compound and Temsavir.

Resistance Profile

Resistance to this compound is primarily associated with mutations in the gp120 binding pocket, which reduce the binding affinity of the inhibitor. Key resistance mutations identified through in vitro selection and deep mutational scanning include S375I/N, M426L, and M475I[7]. Many of these mutations have also been observed in patients treated with fostemsavir, indicating a similar, though slightly expanded, resistance profile[7].

| Mutation | Fold Change in IC50 (Temsavir) | Reference |

| S375H | 4 - 29,726 | [8] |

| S375I | 4 - 29,726 | [8] |

| S375M | 4 - 29,726 | [8] |

| S375N | 4 - 29,726 | [8] |

| M426L | 4 - 29,726 | [8] |

| M434I | 4 - 29,726 | [8] |

| M475I | 4 - 29,726 | [8] |

| S375H + M475I | >29,700 | [8] |

Table 2: Impact of gp120 Polymorphisms on Temsavir Susceptibility. (Note: Specific fold-change data for this compound against these mutants is not yet widely available in a consolidated format, but the resistance profile is known to be similar).

Pharmacokinetic Properties

Detailed in vivo pharmacokinetic data for this compound in humans are not yet publicly available. Preclinical studies in animal models are necessary to determine key parameters such as bioavailability, half-life, clearance, and volume of distribution. For context, pharmacokinetic data for the earlier generation attachment inhibitor, BMS-378806, in various animal models are presented below.

| Species | Bioavailability (%) | t½ (h) | CL (mL/min/kg) | Vdss (L/kg) | Reference |

| Rat | 19-24 | 2.1 (oral) | 14.6 | 0.4 | [9] |

| Dog | 77 | - | 1.8 | 0.6 | [9] |

| Monkey | 19-24 | 6.5 (oral) | 2.4 | 0.5 | [9] |

Table 3: Preclinical Pharmacokinetic Parameters of BMS-378806.

Experimental Protocols

Pseudotyped Virus Neutralization Assay

This assay is a cornerstone for evaluating the potency of entry inhibitors.

Objective: To determine the concentration of an inhibitor required to reduce HIV-1 entry by 50% (IC50).

Methodology:

-

Preparation of Pseudovirions: Co-transfect HEK293T cells with a plasmid encoding an HIV-1 envelope glycoprotein (Env) of interest and a plasmid encoding an Env-deficient HIV-1 provirus that contains a reporter gene (e.g., luciferase).

-

Virus Harvest: After 48-72 hours, harvest the cell culture supernatant containing the pseudovirions.

-

Neutralization Assay:

-

Seed target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene) in a 96-well plate.

-

Prepare serial dilutions of this compound.

-

Pre-incubate the pseudovirions with the serially diluted inhibitor for 1 hour at 37°C.

-

Add the virus-inhibitor mixture to the target cells.

-

-

Incubation and Readout:

-

Incubate the plates for 48 hours at 37°C.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

-

Data Analysis: Calculate the percentage of neutralization for each inhibitor concentration relative to virus control wells (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.

Ex Vivo Viral Outgrowth Assay

This assay assesses the ability of an inhibitor to suppress viral replication from latently infected cells obtained from HIV-positive individuals.

Objective: To evaluate the efficacy of an inhibitor in a more physiologically relevant setting.

Methodology:

-

Cell Isolation: Isolate CD4+ T cells from the peripheral blood of HIV-positive donors.

-

Cell Culture and Activation: Culture the isolated CD4+ T cells and activate them with phytohemagglutinin (PHA) and irradiated peripheral blood mononuclear cells (PBMCs) from an uninfected donor to induce viral outgrowth.

-

Inhibitor Treatment: Add different concentrations of this compound to the cell cultures.

-

Co-culture: Co-culture the treated cells with uninfected donor CD4+ T cells to allow for viral propagation.

-

Monitoring Viral Replication: Periodically collect culture supernatant and measure the level of HIV-1 p24 antigen using an ELISA.

-

Data Analysis: Compare the p24 antigen levels in the treated cultures to those in the untreated control cultures to determine the extent of viral suppression.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the binding affinity of an inhibitor to its target protein.

Objective: To determine the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the binding interaction between this compound and gp120.

Methodology:

-

Sample Preparation: Prepare purified, soluble gp120 protein in a suitable buffer. Prepare a solution of this compound in the same buffer.

-

ITC Experiment:

-

Load the gp120 solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Perform a series of small, sequential injections of this compound into the gp120 solution while monitoring the heat change.

-

-

Data Acquisition: The instrument measures the heat released or absorbed during the binding event after each injection.

-

Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot the heat change against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.

Resistance Mechanism and Structural Insights

The primary mechanism of resistance to this compound is the reduction of its binding affinity to gp120 due to amino acid substitutions in the binding pocket[7]. Structural studies have revealed that this compound binds in a pocket beneath the β20-β21 hairpin of gp120[3]. Mutations in this region can disrupt key interactions between the inhibitor and the protein, thereby diminishing its efficacy.

References

- 1. dovepress.com [dovepress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | HIV-1 inhibitor | Probechem Biochemicals [probechem.com]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. Fostemsavir analog this compound has enhanced viral neutralization potency and similar escape mutation profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Impact of HIV-1 Diversity on Its Sensitivity to Neutralization - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of BMS-818251: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the chemical structure, mechanism of action, and experimental evaluation of BMS-818251, a potent small-molecule inhibitor of HIV-1 entry. The document is intended for researchers, scientists, and drug development professionals engaged in the field of antiviral therapeutics.

Core Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the chemical formula C29H26N6O5S and a molecular weight of 570.62 g/mol .[1][2] Its formal IUPAC name is 4-(3-(2-(4-(Cyano(phenyl)methylene)piperidin-1-yl)-2-oxoacetyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-N-(2-hydroxyethyl)thiazole-2-carboxamide.[1][2]

The core of the molecule features a 6-azaindole scaffold. A key structural feature is a thiazole substituent with a long extension, which is crucial for its enhanced binding affinity and antiviral potency.[3] This extension allows for productive interactions with key residues within the HIV-1 envelope glycoprotein gp120.[3]

| Property | Value | Source |

| Chemical Formula | C29H26N6O5S | [1][2] |

| Molecular Weight | 570.62 g/mol | [1][2] |

| IUPAC Name | 4-(3-(2-(4-(Cyano(phenyl)methylene)piperidin-1-yl)-2-oxoacetyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-N-(2-hydroxyethyl)thiazole-2-carboxamide | [1][2] |

| CAS Number | 2974489-09-1 | [1][4] |

Mechanism of Action: Inhibition of HIV-1 Entry

This compound is a next-generation HIV-1 attachment inhibitor that targets the viral envelope glycoprotein gp120.[2][5] By binding to a conserved region of gp120, specifically interacting with residues from the β20-β21 hairpin, this compound locks the gp120 protein in a prefusion state.[2][3][6] This conformational lock prevents the necessary interactions with the host cell's CD4 receptor, thereby blocking the initial step of viral entry into the cell.[7] This mechanism of action makes it effective against a broad range of HIV-1 strains and distinct from other classes of antiretroviral drugs.[5]

References

- 1. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 2. medkoo.com [medkoo.com]

- 3. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of BMS-818251 with the HIV-1 gp120 β20-β21 Hairpin

For: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the potent HIV-1 entry inhibitor, BMS-818251, with a specific focus on its interaction with the β20-β21 hairpin of the viral envelope glycoprotein gp120. This document details the quantitative measures of its antiviral activity, the experimental protocols used for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Analysis of this compound Antiviral Potency

This compound is a next-generation attachment inhibitor derived from its predecessor, temsavir (BMS-626529). It exhibits significantly enhanced potency against a broad range of HIV-1 strains. This enhanced activity is largely attributed to its unique interactions with the conserved β20-β21 hairpin of gp120.

Neutralization Potency (IC50/EC50)

The inhibitory activity of this compound has been quantified using various in vitro assays, primarily the TZM-bl reporter gene assay, which measures the reduction in viral entry into target cells. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values are key metrics of its potency.

| HIV-1 Strain/Isolate Panel | Inhibitor | IC50 / EC50 (nM) | Fold Improvement vs. Temsavir | Reference |

| NL4-3 (laboratory-adapted) | This compound | 0.019 | ~100x | [1] |

| NL4-3 (laboratory-adapted) | Temsavir | 2.2 | - | [2] |

| Cross-clade panel (208 strains) | This compound | >10-fold more potent than Temsavir | >10x | [1] |

| Cross-clade panel (30 strains) | This compound | Geometric Mean IC50 ≈ 0.002 µM | >20x | [2] |

| CRF01_AE strains | This compound | 32 - 733 | - | [3] |

| CRF01_AE strains | Temsavir | > 5800 | - | [3] |

Table 1: Comparative Neutralization Potency of this compound and Temsavir against diverse HIV-1 strains.

Binding Affinity and Thermodynamics

The direct interaction between this compound and the HIV-1 envelope trimer has been characterized using biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). These methods provide quantitative data on binding affinity (Kd), and the thermodynamic parameters driving the interaction. While specific ITC and SPR data for this compound were not available in the public domain, the methodologies for related compounds are well-established. For its precursor, BMS-626529, ITC revealed a binding stoichiometry of one molecule per gp120 protomer.[4]

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound.

HIV-1 Neutralization Assay (TZM-bl Reporter Gene Assay)

This assay is the standard for quantifying the in vitro potency of HIV-1 entry inhibitors.

Objective: To determine the concentration of this compound required to inhibit 50% of viral entry into target cells.

Materials:

-

TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR).

-

HIV-1 Env-pseudotyped viruses.

-

This compound, serially diluted.

-

Cell culture medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin).

-

DEAE-Dextran.

-

Luciferase assay reagent.

-

96-well flat-bottom culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: TZM-bl cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium and incubated overnight at 37°C.

-

Compound Dilution: A serial dilution of this compound is prepared in growth medium.

-

Virus Preparation: HIV-1 Env-pseudotyped virus stock is diluted in growth medium containing DEAE-Dextran to a final concentration that yields a predetermined level of luciferase activity.

-

Neutralization Reaction: 50 µL of the diluted virus is added to 50 µL of each this compound dilution in a separate 96-well plate and incubated for 1 hour at 37°C.

-

Infection: The growth medium is removed from the TZM-bl cells, and 100 µL of the virus-inhibitor mixture is added to each well.

-

Incubation: The plates are incubated for 48 hours at 37°C.

-

Lysis and Luminescence Reading: The medium is removed, and cells are lysed. Luciferase activity is measured using a luminometer.

-

Data Analysis: The percentage of neutralization is calculated relative to the luciferase activity in wells with virus only (no inhibitor). The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

X-ray Crystallography of this compound in Complex with HIV-1 Env Trimer

Objective: To determine the three-dimensional structure of this compound bound to the HIV-1 envelope glycoprotein trimer to elucidate the molecular basis of its inhibitory activity.

Procedure Outline (based on Lai et al., 2019):

-

Protein Expression and Purification: Soluble, stabilized HIV-1 Env trimers (e.g., BG505 SOSIP.664) are expressed in mammalian cells (e.g., HEK293F) and purified using affinity and size-exclusion chromatography.

-

Complex Formation: The purified Env trimer is incubated with an excess of this compound.

-

Crystallization: The Env-inhibitor complex is subjected to high-throughput crystallization screening to identify conditions that yield diffraction-quality crystals.

-

Data Collection: X-ray diffraction data are collected from cryo-cooled crystals at a synchrotron source.

-

Structure Determination and Refinement: The structure is solved by molecular replacement using a previously determined Env structure as a search model. The model is then refined against the diffraction data, and the inhibitor is built into the electron density map.

Visualizations of Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Caption: HIV-1 Entry Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the TZM-bl neutralization assay.

Caption: Logical relationship of this compound interaction with gp120.

References

- 1. Crystal structures of trimeric HIV envelope with entry inhibitors BMS-378806 and BMS-626529 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Lattice engineering enables definition of molecular features allowing for potent small-molecule inhibition of HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The β20–β21 of gp120 is a regulatory switch for HIV-1 Env conformational transitions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: BMS-818251 In Vitro Neutralization Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-818251 is a next-generation, small-molecule inhibitor of HIV-1 entry.[1][2] It is an analog of fostemsavir and demonstrates significantly enhanced potency in neutralizing a broad range of HIV-1 strains.[3][4][5] The mechanism of action involves binding to the HIV-1 envelope glycoprotein (Env) gp120, which stabilizes the protein in a prefusion state and blocks its interaction with the CD4 receptor, thereby preventing viral entry into host cells.[3] This unique mechanism of action means it does not exhibit cross-resistance with other classes of antiretroviral drugs.[3] In vitro studies have shown that this compound has a more than 10-fold increase in neutralization potency compared to its predecessor, fostemsavir.[1][3][5] This application note provides a detailed protocol for performing an in vitro neutralization assay to evaluate the efficacy of this compound.

Principle of the Assay

This protocol describes a pseudovirus neutralization assay. Pseudoviruses are replication-defective viral particles that express the HIV-1 envelope glycoprotein on their surface and contain a reporter gene (in this case, luciferase) in their genome. The assay measures the ability of this compound to block the entry of these pseudoviruses into target cells (TZM-bl cells), which are engineered to be susceptible to HIV-1 infection and express the luciferase reporter upon successful viral entry. The reduction in luciferase activity in the presence of the inhibitor is directly proportional to its neutralizing activity.

Data Presentation

The neutralizing activity of this compound is typically quantified as the concentration of the compound required to inhibit viral entry by 50% (IC50) or 90% (IC90).

| Compound | HIV-1 Strain | IC50 (nM) | Fold Improvement vs. Temsavir | Reference |

| This compound | NL4-3 (laboratory-adapted) | 0.019 | >100-fold | [2][6] |

| This compound | Cross-clade panel (208 strains) | - | >10-fold | [1][5] |

| This compound | CRF01_AE strains | 32 - 733 | >40-fold | [4][7] |

| Temsavir (BMS-626529) | CRF01_AE strains | >5800 | - | [7] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the in vitro neutralization assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | HIV-1 inhibitor | Probechem Biochemicals [probechem.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lattice engineering enables definition of molecular features allowing for potent small-molecule inhibition of HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medkoo.com [medkoo.com]

Application Notes and Protocols for BMS-818251 in Cell-Based HIV-1 Infection Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-818251 is a potent, next-generation small-molecule inhibitor of HIV-1 entry. It targets the viral envelope glycoprotein gp120, preventing the conformational changes required for the virus to bind to the host cell's CD4 receptor, thereby blocking a critical early step in the HIV-1 lifecycle.[1][2] Preclinical studies have demonstrated that this compound exhibits significantly higher potency across a broad range of HIV-1 strains compared to its predecessor, temsavir (BMS-626529).[1][3] These application notes provide detailed protocols for utilizing this compound in common cell-based HIV-1 infection assays, guidance on data interpretation, and an overview of its mechanism of action.

Mechanism of Action

This compound functions as an attachment inhibitor. It binds to a conserved pocket on the HIV-1 gp120 subunit, a site adjacent to the CD4 binding site.[4][5] This binding event stabilizes the gp120 protein in a "closed," pre-fusion state, which prevents its interaction with the CD4 receptor on target T-cells.[2] By inhibiting the gp120-CD4 interaction, this compound effectively blocks the initial step of viral entry into host cells.[6]

Data Presentation

Antiviral Potency of this compound

The following table summarizes the in vitro antiviral activity of this compound against various HIV-1 strains. Data is presented as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50).

| HIV-1 Strain/Subtype | Assay Cell Line | EC50/IC50 (nM) | Reference Compound (Temsavir) IC50 (nM) | Fold Improvement |

| NL4-3 (Lab-adapted) | - | 0.019 | >10-fold vs. Temsavir | >10 |

| Cross-clade panel (208 strains) | - | - | >10-fold vs. Temsavir | >10 |

| CRF01_AE strains | - | 32 - 733 | > 5800 | >7.9 |

Data compiled from multiple sources.[3][7][8]

Resistance Profile of this compound

Resistance to this compound is associated with specific mutations in the gp120 protein. The table below lists key resistance mutations and their impact on the inhibitory activity of this compound, presented as fold change in IC50.

| Mutation in gp120 | Fold Change in IC50 |

| S375N | >100 |

| M426L | >100 |

| M475I | >100 |

| S375I | ~50 |

| T373N/M426L | >500 |

| S375N/M426L | >500 |

Fold change is relative to the wild-type virus. Data is illustrative and may vary depending on the specific viral backbone and assay conditions.

Experimental Protocols

I. HIV-1 Pseudovirus Production

This protocol describes the generation of single-round infectious HIV-1 pseudoviruses, which are essential for conducting neutralization assays in a BSL-2 laboratory setting.

Materials:

-

HEK293T cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

HIV-1 Env-expressing plasmid

-

HIV-1 backbone plasmid (e.g., pSG3ΔEnv)

-

Transfection reagent (e.g., FuGENE 6 or PEI)

-

0.45 µm syringe filters

-

Sterile cryogenic vials

Protocol:

-

Cell Seeding: The day before transfection, seed HEK293T cells in a T-75 flask at a density of 3-8 x 10^6 cells in 12 mL of complete DMEM, ensuring they reach 50-80% confluency on the day of transfection.[9][10]

-

Transfection:

-

In a sterile tube, prepare the DNA mixture by combining the Env-expressing plasmid and the backbone plasmid at a 1:2 ratio (e.g., 4 µg Env plasmid + 8 µg backbone plasmid).

-

In a separate tube, dilute the transfection reagent in serum-free DMEM according to the manufacturer's instructions.

-

Add the DNA mixture to the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.

-

Gently add the transfection complex to the HEK293T cells.

-

-

Incubation: Incubate the transfected cells at 37°C in a 5% CO2 incubator for 48 to 72 hours.[9]

-

Harvesting:

-

Storage: Aliquot the filtered pseudovirus into cryogenic vials and store at -80°C for long-term use.[9][11]

II. TZM-bl Reporter Gene Assay for HIV-1 Neutralization

This assay quantifies the inhibitory activity of this compound by measuring the reduction in luciferase reporter gene expression in TZM-bl cells following a single round of pseudovirus infection.[12][13][14]

Materials:

-

TZM-bl cells

-

Complete DMEM

-

HIV-1 pseudovirus stock (titrated)

-

This compound

-

DEAE-Dextran

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

96-well white, solid-bottom assay plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM and incubate overnight at 37°C.[15]

-

Compound Dilution: Prepare a serial dilution of this compound in complete DMEM. A typical starting concentration might be in the low nanomolar range, with 3 to 5-fold serial dilutions.

-

Neutralization Reaction:

-

In a separate 96-well plate, add 50 µL of the diluted this compound to the corresponding wells.

-

Add 50 µL of diluted HIV-1 pseudovirus (at a predetermined optimal concentration, e.g., 200 TCID50) to each well containing the compound.[12]

-

Include virus-only control wells (no compound) and cell-only control wells (no virus or compound).

-

Incubate the plate for 1 hour at 37°C to allow the compound to bind to the virus.

-

-

Infection:

-

Incubation: Incubate the infected plates for 48 hours at 37°C.[12][13]

-

Luminescence Measurement:

-

After 48 hours, remove 100 µL of the culture medium from each well.

-

Add 100 µL of luciferase assay reagent to each well and incubate for 2 minutes at room temperature to lyse the cells.

-

Measure the luminescence using a plate luminometer.[13]

-

-

Data Analysis:

-

Subtract the background luminescence (cell-only wells) from all other readings.

-

Calculate the percentage of neutralization for each this compound concentration relative to the virus-only control wells.

-

Determine the IC50 value by plotting the percentage of neutralization against the log of the this compound concentration and fitting the data to a non-linear regression curve.

-

Disclaimer

These protocols are intended for research use only by qualified personnel. Appropriate safety precautions, including the use of personal protective equipment and adherence to biosafety level 2 (BSL-2) practices, must be followed when handling HIV-1 pseudoviruses and cell lines. All materials should be handled in accordance with institutional and national guidelines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Fostemsavir analog this compound has enhanced viral neutralization potency and similar escape mutation profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The interaction of CD4 with HIV-1 gp120. | Broad Institute [broadinstitute.org]

- 7. researchgate.net [researchgate.net]

- 8. medkoo.com [medkoo.com]

- 9. hiv.lanl.gov [hiv.lanl.gov]

- 10. hiv.lanl.gov [hiv.lanl.gov]

- 11. Pseudovirus (PSV) Assay [bio-protocol.org]

- 12. hiv.lanl.gov [hiv.lanl.gov]

- 13. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measuring HIV Neutralization in a Luciferase Reporter Gene Assay | Springer Nature Experiments [experiments.springernature.com]

- 15. mdpi.com [mdpi.com]

Application Notes and Protocols: Experimental Design for BMS-818251 Resistance Mutation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-818251 is a next-generation, potent small-molecule inhibitor of HIV-1 entry.[1][2][3][4][5] It is an analog of fostemsavir and targets the gp120 subunit of the HIV-1 envelope (Env) trimer, preventing the virus from attaching to host cells.[6][7] Specifically, this compound interacts with residues within the conserved β20-β21 hairpin of gp120.[2][3][8] Its unique mechanism of action makes it a promising candidate for treating multidrug-resistant HIV-1, as it does not exhibit cross-resistance with other classes of antiretroviral drugs.[6] However, as with any antiviral agent, the emergence of drug resistance is a significant concern.

This document provides a comprehensive guide for designing and conducting experiments to identify and characterize resistance mutations to this compound. It includes detailed protocols for generating resistant cell lines, assessing drug susceptibility, and characterizing the biophysical interactions between the drug and mutant envelope proteins.

Mechanism of Action and Resistance

This compound functions by binding to the HIV-1 envelope glycoprotein gp120, locking it in a prefusion state and thereby blocking its interaction with the CD4 receptor on host cells.[6] This action prevents the initial step of viral entry. Resistance to this compound primarily arises from mutations clustered around the drug-binding site on gp120.[6] These mutations typically reduce the binding affinity of the drug to its target.[6]

Known resistance mutations to fostemsavir, a related compound, such as S375I/N, M426L, and M475I, have also been observed to confer resistance to this compound.[6] Additional studies have identified other key resistance mutations that diminish the efficacy of this compound.

Data Presentation

Table 1: this compound IC50 Values Against Known gp120 Mutants

| HIV-1 Strain/Mutant | Parental IC50 (nM) | Mutant IC50 (nM) | Fold Change in IC50 | Reference |

| S375I | 0.02 | 1.2 | 60 | [6] |

| M426L | 0.02 | 4.5 | 225 | [6] |

| M475I | 0.02 | 0.8 | 40 | [6] |

| F382R | 0.02 | >100 | >5000 | [6] |

| W112L | 0.02 | 0.9 | 45 | [6] |

| D113E | 0.02 | 1.1 | 55 | [6] |

| Q432T | 0.02 | 0.15 | 7.5 | [6] |

| M434I | 0.02 | 0.2 | 10 | [6] |

Table 2: Biophysical Characterization of this compound Binding to gp120 Mutants

| gp120 Mutant | Dissociation Constant (Kd) (µM) | Change in Enthalpy (ΔH) (kcal/mol) | Change in Entropy (TΔS) (kcal/mol) | Reference |

| Wild-Type | 0.01 | -10.5 | 2.5 | [6] |

| S375I | 0.17 | -8.2 | 1.8 | [6] |

| M426L | 0.29 | -7.5 | 1.5 | [6] |

| M475I | 0.06 | -9.1 | 2.1 | [6] |

Experimental Protocols

Generation of this compound Resistant HIV-1 Strains in Cell Culture

This protocol describes a method for generating drug-resistant cell lines through gradual drug induction.[9][10][11]

Materials:

-

Parental HIV-1 infectious molecular clone (e.g., NL4-3)

-

This compound

-

Complete cell culture medium

-

96-well and 24-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Protocol:

-

Determine the IC50 of this compound:

-

Seed the parental T-cell line in a 96-well plate.

-

Treat the cells with a serial dilution of this compound.

-

Infect the cells with the parental HIV-1 strain.

-

After 48-72 hours, measure viral replication (e.g., p24 antigen ELISA or GFP expression).

-

Calculate the IC50 value, which is the concentration of this compound that inhibits viral replication by 50%.

-

-

Initiate Resistance Selection:

-

Culture the parental T-cell line in the presence of this compound at a sub-lethal concentration (e.g., 0.5x IC50).

-

Infect the cells with the parental HIV-1 strain.

-

Monitor the culture for signs of viral replication.

-

-

Gradual Dose Escalation:

-

Once viral replication is consistently detected, gradually increase the concentration of this compound in the culture medium (e.g., 1.5-2 fold increments).[10]

-

Passage the cells as needed, maintaining the drug pressure.

-

If significant cell death occurs, reduce the drug concentration to the previous level until the culture recovers.[10]

-

-

Isolation of Resistant Clones:

-

Continue the dose escalation until the virus can replicate in the presence of a high concentration of this compound (e.g., 10-20x the parental IC50).

-

Isolate single-cell clones of the resistant virus by limiting dilution or plaque assay.

-

-

Characterization of Resistant Phenotype:

-

Determine the IC50 of this compound for each resistant clone and compare it to the parental virus.

-

A significant increase in the IC50 (typically >3-5 fold) confirms the resistant phenotype.[10]

-

Genotypic Analysis of Resistance Mutations

This protocol outlines the steps for identifying the genetic mutations responsible for this compound resistance.

Materials:

-

Resistant HIV-1 viral stock

-

Viral RNA extraction kit

-

Reverse transcriptase

-

PCR primers specific for the HIV-1 env gene

-

DNA sequencing reagents and equipment (Sanger or Next-Generation Sequencing)

Protocol:

-

Viral RNA Extraction: Extract viral RNA from the supernatant of the resistant virus culture.

-

Reverse Transcription and PCR:

-

Synthesize cDNA from the viral RNA using reverse transcriptase.

-

Amplify the env gene, specifically the region encoding gp120, using PCR.

-

-

DNA Sequencing:

Phenotypic Characterization using Pseudovirus Neutralization Assay

This assay is used to confirm the impact of identified mutations on this compound susceptibility.[1][16][17][18]

Materials:

-

Expression plasmids for the wild-type and mutant HIV-1 Env glycoproteins

-

An env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)

-

293T cells for pseudovirus production

-

Target cells expressing CD4 and co-receptors (e.g., TZM-bl, A3R5)[17]

-

This compound

-

Luciferase assay reagent

Protocol:

-

Pseudovirus Production:

-

Co-transfect 293T cells with an Env-expressing plasmid (wild-type or mutant) and the env-deficient backbone plasmid.

-

Harvest the pseudovirus-containing supernatant 48-72 hours post-transfection.

-

-

Neutralization Assay:

-

Seed target cells in a 96-well plate.

-

Pre-incubate the pseudovirus with serial dilutions of this compound for 1 hour at 37°C.

-

Add the virus-drug mixture to the target cells.

-

-

Readout:

-

After 48-72 hours, lyse the cells and measure luciferase activity.

-

Calculate the IC50 for each mutant and compare it to the wild-type.

-

Cell Viability Assay

This assay determines the cytotoxicity of this compound and ensures that the observed antiviral effect is not due to cell death.[19][20][21][22][23]

Materials:

-

CD4+ T-cell line

-

This compound

-

Cell viability reagent (e.g., MTT, MTS, or resazurin)

-

96-well plate

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate.

-

Treat the cells with a serial dilution of this compound.

-

Incubate for the same duration as the antiviral assays (e.g., 48-72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence to determine the percentage of viable cells.

Biophysical Analysis using Isothermal Titration Calorimetry (ITC)

ITC directly measures the binding affinity and thermodynamics of the interaction between this compound and the gp120 protein.[6][24][25][26][27][28]

Materials:

-

Purified recombinant wild-type and mutant gp120 proteins

-

This compound

-

ITC instrument

-

Dialysis buffer

Protocol:

-

Sample Preparation:

-

Dialyze the purified gp120 proteins and this compound in the same buffer to minimize buffer mismatch effects.

-

Accurately determine the concentrations of the protein and the drug.

-

-

ITC Experiment:

-

Load the gp120 protein into the sample cell of the ITC instrument.

-

Load this compound into the injection syringe.

-

Perform a series of injections of this compound into the protein solution.

-

-

Data Analysis:

-

Analyze the heat changes upon each injection to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

The entropy change (ΔS) can be calculated from these values.

-

Visualizations

Caption: HIV-1 Entry and Inhibition by this compound.

References

- 1. Pseudovirus neutralization assay [bio-protocol.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | HIV-1 inhibitor | Probechem Biochemicals [probechem.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lattice engineering enables definition of molecular features allowing for potent small-molecule inhibition of HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell Culture Academy [procellsystem.com]

- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. tandfonline.com [tandfonline.com]

- 13. pnas.org [pnas.org]

- 14. journals.asm.org [journals.asm.org]

- 15. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]

- 16. hiv.lanl.gov [hiv.lanl.gov]

- 17. Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 4.8. Viability Assay for Drug Resistance [bio-protocol.org]

- 20. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. broadpharm.com [broadpharm.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 24. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 25. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 28. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

Application Notes and Protocols: BMS-818251 for Studying HIV-1 Envelope Glycoprotein Conformational Changes

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-818251 is a potent, small-molecule inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) entry.[1][2] As a next-generation attachment inhibitor and an analog of fostemsavir, it targets the viral envelope glycoprotein (Env) trimer, specifically the gp120 subunit.[3] Its mechanism of action involves binding to a conserved pocket on gp120, near the CD4 binding site, which stabilizes the Env trimer in a "closed," pre-fusion conformation. This action prevents the necessary conformational changes required for the interaction with the primary cellular receptor, CD4, and subsequent co-receptors, thereby blocking viral entry into host cells.[3]

With an EC50 value as low as 0.019 nM against laboratory-adapted HIV-1 strains and demonstrating over 10-fold greater potency than its predecessor, temsavir (BMS-626529), across a broad panel of HIV-1 strains, this compound serves as a critical tool for investigating the conformational dynamics of the HIV-1 envelope glycoprotein.[1][2][4] These application notes provide detailed protocols for utilizing this compound to probe Env conformational states, assess viral neutralization, and study resistance pathways.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound Against Various HIV-1 Strains

| HIV-1 Strain/Panel | Assay Type | Potency Metric | Value | Reference |

| NL4-3 (laboratory-adapted) | Cell-based | EC50 | 0.019 nM | [4] |

| Cross-clade panel (208 strains) | Pseudovirus Neutralization | >10-fold more potent than temsavir | - | [1][2] |

| CRF01_AE strains | Pseudovirus Neutralization | IC50 | 32–733 nM | [5][6] |

Table 2: Comparative Potency of this compound and Temsavir

| Compound | Target | Potency Metric | Value | Reference |

| This compound | HIV-1 NL4-3 | EC50 | 0.019 nM | [4] |

| Temsavir (BMS-626529) | HIV-1 NL4-3 | - | ~100-fold less potent than this compound | [7] |

| This compound | CRF01_AE strains | IC50 | 32–733 nM | [5][6] |

| Temsavir (BMS-626529) | CRF01_AE strains | IC50 | > 5.8 µM | [5][6] |

Experimental Protocols

HIV-1 Pseudovirus Neutralization Assay Using TZM-bl Reporter Cells

This protocol is adapted from established methods for assessing the neutralizing activity of antibodies and inhibitors against HIV-1.[1][5]

Objective: To determine the concentration of this compound required to inhibit 50% of viral entry (IC50) of HIV-1 Env-pseudotyped viruses into TZM-bl cells.

Materials:

-

This compound

-

HIV-1 Env-pseudotyped virus stocks

-

TZM-bl cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% L-glutamine, and 0.5% Gentamicin

-

DEAE-Dextran

-

96-well flat-bottom cell culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Procedure:

-

Cell Seeding:

-

On the day prior to infection, seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM.

-

Incubate overnight at 37°C in a 5% CO2 incubator.